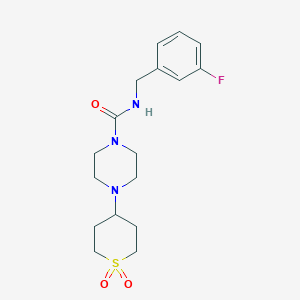

4-(1,1-dioxidotetrahydro-2H-thiopyran-4-yl)-N-(3-fluorobenzyl)piperazine-1-carboxamide

Description

4-(1,1-Dioxidotetrahydro-2H-thiopyran-4-yl)-N-(3-fluorobenzyl)piperazine-1-carboxamide is a synthetic small molecule featuring a piperazine core substituted with a sulfone-containing tetrahydrothiopyran moiety and a 3-fluorobenzyl carboxamide group. The 1,1-dioxidotetrahydro-2H-thiopyran (tetrahydrothiopyran sulfone) group enhances polarity and metabolic stability compared to non-oxidized sulfur analogs. The 3-fluorobenzyl substituent likely influences lipophilicity and target binding via halogen interactions.

Properties

IUPAC Name |

4-(1,1-dioxothian-4-yl)-N-[(3-fluorophenyl)methyl]piperazine-1-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24FN3O3S/c18-15-3-1-2-14(12-15)13-19-17(22)21-8-6-20(7-9-21)16-4-10-25(23,24)11-5-16/h1-3,12,16H,4-11,13H2,(H,19,22) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGHFJZNUMDWWRO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CS(=O)(=O)CCC1N2CCN(CC2)C(=O)NCC3=CC(=CC=C3)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24FN3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “4-(1,1-dioxidotetrahydro-2H-thiopyran-4-yl)-N-(3-fluorobenzyl)piperazine-1-carboxamide” typically involves multiple steps:

Formation of the dioxidotetrahydrothiopyran ring: This can be achieved through the oxidation of tetrahydrothiopyran using oxidizing agents such as hydrogen peroxide or peracids.

Attachment of the fluorobenzyl group: This step involves the nucleophilic substitution reaction where a fluorobenzyl halide reacts with a suitable nucleophile.

Formation of the piperazine carboxamide: This can be synthesized by reacting piperazine with a carboxylic acid derivative, such as an acid chloride or anhydride, under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The dioxidotetrahydrothiopyran ring can undergo further oxidation to form sulfone or sulfoxide derivatives.

Reduction: The compound can be reduced to form the corresponding thiopyran derivative.

Substitution: The fluorobenzyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, peracids.

Reduction: Hydrogen gas with a palladium catalyst, lithium aluminum hydride.

Substitution: Halogenating agents, nitrating agents.

Major Products

Oxidation: Sulfone or sulfoxide derivatives.

Reduction: Thiopyran derivatives.

Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

Antiviral Activity

Recent studies have highlighted the potential of compounds similar to 4-(1,1-dioxidotetrahydro-2H-thiopyran-4-yl)-N-(3-fluorobenzyl)piperazine-1-carboxamide as antiviral agents. For instance, derivatives of thiophene and piperazine have shown efficacy against influenza viruses by targeting the viral RNA-dependent RNA polymerase (RdRP), which is crucial for viral replication . The unique structure of this compound may enhance its interaction with viral proteins, potentially leading to novel antiviral therapies.

Anticancer Properties

There is growing interest in the anticancer properties of piperazine derivatives. Compounds that incorporate thiophene rings have demonstrated selective cytotoxicity against various cancer cell lines. Studies indicate that modifications to the piperazine structure can lead to improved activity against tumor cells by inhibiting specific pathways involved in cancer progression . The incorporation of the thiopyran moiety may further enhance these properties.

Neuropharmacological Effects

Piperazine derivatives are known for their neuropharmacological effects, including anxiolytic and antidepressant activities. The specific compound may exhibit similar properties due to its structural analogies with known psychoactive agents. Research into related compounds has shown promise in modulating neurotransmitter systems, which could be beneficial for treating mood disorders .

Study 1: Antiviral Efficacy

A study focused on synthesizing piperazine-based compounds revealed that modifications to the thiophene and piperazine components significantly enhanced antiviral activity against influenza A virus . The results indicated that compounds structurally similar to This compound could inhibit viral polymerase activity effectively.

Study 2: Anticancer Activity

Research on thiophene-piperazine hybrids demonstrated notable cytotoxic effects on several cancer cell lines, with IC50 values indicating potent activity. The study suggested that the incorporation of various substituents on the piperazine ring could modulate activity and selectivity against cancer cells .

Study 3: Neuropharmacological Applications

Investigations into piperazine derivatives have shown promising results in animal models for anxiety and depression, suggesting that compounds like This compound may offer therapeutic benefits through modulation of serotonin and dopamine pathways .

Mechanism of Action

The mechanism of action of “4-(1,1-dioxidotetrahydro-2H-thiopyran-4-yl)-N-(3-fluorobenzyl)piperazine-1-carboxamide” would depend on its specific application. For example, as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. As a receptor ligand, it may bind to a receptor, triggering a cellular response.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares the target compound with structurally related piperazine-1-carboxamide derivatives, focusing on substituent effects, physicochemical properties, and bioactivity (where available):

Key Structural and Functional Insights:

Substituent Effects on Physicochemical Properties: Fluorine Position: Compounds with meta-fluorine (e.g., A2, target compound) exhibit lower melting points (~190–192°C) compared to para-fluorine analogs (A3: ~197°C) due to reduced symmetry . Sulfone vs. Quinazolinone: The tetrahydrothiopyran sulfone group in the target compound may enhance aqueous solubility compared to quinazolinone-containing analogs (A2–A6) by introducing polar sulfone groups .

Bioactivity Trends: TRPV1/VR1 Modulation: BCTC and CPIPC demonstrate that halogenated pyridyl/aryl groups enhance potency at ion channels. The target compound’s 3-fluorobenzyl group may similarly engage in hydrophobic or halogen-bonding interactions .

Synthetic Accessibility :

- Yield Optimization : Fluorinated aryl carboxamides (A2–A6) typically yield 45–58%, while more complex heterocycles (e.g., A25–A30) require multistep synthesis with moderate yields (47–54%) .

Biological Activity

The compound 4-(1,1-dioxidotetrahydro-2H-thiopyran-4-yl)-N-(3-fluorobenzyl)piperazine-1-carboxamide is a synthetic derivative that has garnered interest in pharmaceutical research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a piperazine core linked to a thiopyran moiety, which contributes to its biological profile. The presence of a fluorobenzyl group enhances its lipophilicity and may influence its interaction with biological targets.

Biological Activity Overview

Research indicates that the compound exhibits various biological activities, including:

- Anticancer Properties : Preliminary studies suggest that derivatives of piperazine compounds can induce apoptosis in cancer cells. For instance, compounds similar in structure have shown significant cytotoxicity against breast cancer cell lines (MDA-MB-231) with IC50 values indicating effective antiproliferative activity .

- Enzyme Inhibition : The compound is believed to interact with key enzymes involved in cancer cell proliferation, such as BCL2 and caspases. This interaction promotes apoptotic pathways, leading to increased cancer cell death .

The biological activity of the compound can be attributed to several mechanisms:

- Apoptosis Induction : By targeting BCL2 proteins, the compound may facilitate the activation of caspases, which are crucial for the apoptosis process. Studies have shown that treatment with similar compounds results in downregulation of BCL2 and upregulation of pro-apoptotic factors like Casp3 .

- Antioxidant Activity : Some derivatives exhibit antioxidant properties, which can protect normal cells from oxidative stress while selectively targeting cancerous cells .

- Targeting Specific Pathways : The structural features of the compound allow it to interact with specific cellular pathways associated with tumor growth and survival, enhancing its therapeutic potential.

Case Study 1: Anticancer Activity

A study evaluated the anticancer effects of related piperazine derivatives on MDA-MB-231 breast cancer cells. The results indicated that compounds with similar structures exhibited moderate to high cytotoxicity, with promising IC50 values ranging from 16.98 to 17.33 μM for selected derivatives .

Case Study 2: Enzyme Interaction

Molecular dynamics simulations were conducted to assess the binding affinity of the compound to BCL2 protein domains. The findings suggested strong interactions between critical amino acids in BCL2 and the compound, supporting its role as a potential inhibitor .

Data Tables

| Activity | IC50 Value (μM) | Target | Effect |

|---|---|---|---|

| Compound 3e | 16.98 | BCL2 | Apoptosis induction |

| Compound 6b | 17.33 | Caspases | Cytotoxicity |

Q & A

Basic: What are the optimal synthetic routes for 4-(1,1-dioxidotetrahydro-2H-thiopyran-4-yl)-N-(3-fluorobenzyl)piperazine-1-carboxamide?

Methodological Answer:

The synthesis of this compound likely involves three key steps:

Piperazine Ring Formation : Utilize cyclization reactions between ethylenediamine derivatives and dihaloalkanes under basic conditions (e.g., DBU), as described for analogous piperazine derivatives .

Introduction of the 1,1-Dioxidotetrahydro-2H-thiopyran-4-yl Group : Perform sulfonation of tetrahydrothiopyran using oxidizing agents like hydrogen peroxide, followed by coupling to the piperazine core via nucleophilic substitution or Buchwald-Hartwig amination .

3-Fluorobenzyl Carboxamide Attachment : React the piperazine intermediate with 3-fluorobenzyl isocyanate or activate the carboxylic acid derivative (e.g., using EDCI/HOBt) for amide bond formation, as seen in related carboxamide syntheses .

Critical Considerations : Optimize reaction temperatures (e.g., 60–80°C for amidation) and use anhydrous solvents (e.g., DCM or DMF) to minimize side reactions. Purification via silica gel chromatography (hexane/EtOAc gradients) or recrystallization ensures high purity .

Basic: How can structural characterization of this compound be validated?

Methodological Answer:

Validate the structure using:

- NMR Spectroscopy : Confirm piperazine ring protons (δ 2.5–3.5 ppm for CH₂ groups), fluorobenzyl aromatic protons (δ 7.0–7.4 ppm), and sulfone resonance (δ 3.1–3.3 ppm for thiopyran-CH₂) .

- High-Resolution Mass Spectrometry (HRMS) : Verify the molecular ion peak ([M+H]⁺) with <5 ppm mass accuracy.

- X-ray Crystallography : Resolve the stereochemistry of the tetrahydrothiopyran sulfone moiety and confirm amide bond geometry, as demonstrated in related piperazine-carboxamide structures .

Data Interpretation : Compare spectroscopic data to analogous compounds (e.g., 4-fluorobenzyl derivatives ) to identify deviations caused by the 3-fluoro substitution.

Advanced: How does the 3-fluorobenzyl substituent influence bioactivity compared to 4-fluoro analogs?

Methodological Answer:

Structure-Activity Relationship (SAR) Analysis :

- Synthesize both 3-fluoro and 4-fluoro analogs using protocols from (replacing 4-fluorobenzyl chloride with 3-fluorobenzyl chloride).

- Test binding affinity to target receptors (e.g., tyrosine kinases or GPCRs) via radioligand displacement assays .

Molecular Docking : Compare the orientation of the 3-fluoro group in receptor binding pockets using software like AutoDock Vina. The meta-fluoro position may alter π-π stacking or hydrogen bonding compared to para-substituted analogs .

Pharmacokinetic Profiling : Assess metabolic stability (e.g., CYP450 inhibition assays) to determine if the 3-fluoro group enhances resistance to oxidative metabolism .

Advanced: How can contradictory bioactivity data between in vitro and in vivo models be resolved?

Methodological Answer:

Contradictions may arise from:

- Solubility Issues : Measure solubility in PBS and DMSO. If poor solubility skews in vitro results, use surfactants (e.g., Tween-80) or formulate as nanoparticles .

- Metabolic Instability : Perform liver microsome assays to identify rapid degradation. Introduce structural modifications (e.g., methyl groups on the piperazine ring) to block metabolic hotspots .

- Off-Target Effects : Use CRISPR-engineered cell lines lacking the putative target to confirm specificity. Orthogonal assays (e.g., thermal shift assays for target engagement) validate mechanism .

Case Study : For FAAH inhibitors, in vivo efficacy discrepancies were resolved by co-administering cytochrome P450 inhibitors to prolong compound half-life .

Advanced: What strategies optimize the compound’s selectivity for a specific enzyme isoform?

Methodological Answer:

Enzyme Kinetics : Perform Michaelis-Menten analyses with recombinant isoforms (e.g., FAAH-1 vs. FAAH-2) to identify isoform-specific inhibition patterns .

Proteomic Profiling : Use activity-based protein profiling (ABPP) to map off-target interactions in complex biological matrices .

Computational Design : Apply free-energy perturbation (FEP) calculations to predict the impact of substituents (e.g., thiopyran sulfone) on binding pocket compatibility .

Example : Introducing a bulkier sulfone group improved selectivity for FAAH over COX-2 in related analogs .

Basic: What analytical methods assess purity and stability under storage conditions?

Methodological Answer:

- HPLC-PDA : Use a C18 column (gradient: 5–95% acetonitrile/water + 0.1% TFA) to quantify impurities (>98% purity required for in vivo studies) .

- Forced Degradation Studies : Expose the compound to heat (40°C), light (UV-A), and humidity (75% RH) for 4 weeks. Monitor degradation via LC-MS; stabilize with antioxidants (e.g., BHT) if needed .

- Karl Fischer Titration : Ensure water content <0.5% to prevent hydrolysis of the carboxamide group .

Advanced: How can molecular dynamics (MD) simulations guide lead optimization?

Methodological Answer:

Simulation Setup : Run 100-ns MD simulations (AMBER or GROMACS) to analyze:

- Flexibility of the piperazine ring (torsional angles).

- Stability of the sulfone group’s hydrogen bonds with the target protein .

Binding Free Energy Calculations : Use MM-GBSA to rank derivatives based on predicted ΔG values. Prioritize compounds with >2 kcal/mol improvement over the parent structure .

Water Network Analysis : Identify displaceable water molecules in the binding pocket; modifications that displace high-energy waters improve affinity .

Basic: What in vitro assays are suitable for initial biological screening?

Methodological Answer:

- Enzyme Inhibition Assays : Use fluorogenic substrates (e.g., AMC-labeled peptides) to measure IC₅₀ values against target enzymes .

- Cell Viability Assays : Screen against cancer (e.g., MCF-7) and non-cancerous (e.g., HEK293) lines via MTT assays to assess selectivity .

- Membrane Permeability : Perform Caco-2 monolayer assays to predict oral bioavailability. A Papp >1 ×10⁻⁶ cm/s indicates favorable absorption .

Advanced: What are the challenges in resolving crystallographic data for this compound?

Methodological Answer:

- Crystal Growth : Co-crystallize with the target protein using vapor diffusion (e.g., 20% PEG 3350, pH 7.5). The flexible piperazine ring may require cryo-cooling (100 K) to reduce disorder .

- Phase Problem Solutions : Use molecular replacement with a homologous protein structure (e.g., PDB: 4XKF for FAAH) or experimental phasing (SAD/MAD) with selenomethionine .

- Refinement Challenges : Apply TLS (Translation-Libration-Screw) models to account for piperazine ring motion. Restrain sulfone group geometry using SHELXL .

Advanced: How can metabolic pathways be elucidated to inform prodrug design?

Methodological Answer:

Metabolite Identification : Incubate the compound with human liver microsomes (HLM) and analyze via LC-HRMS. Major Phase I metabolites (oxidation, dealkylation) guide prodrug masking .

CYP450 Phenotyping : Use isoform-specific inhibitors (e.g., ketoconazole for CYP3A4) to identify primary metabolic enzymes .

Prodrug Strategies : Convert labile groups (e.g., carboxamide to ester) to improve stability. For example, replace the 3-fluorobenzyl group with a bioreversible carbonate .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.